

A Comparative Guide to the XPS Analysis of Samarium-Doped Nickel Oxide Films

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Compound of Interest

Compound Name: Nickel;samarium

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This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) data for samarium-doped nickel oxide (Sm-doped NiO) materials. Due to the limited availability of comprehensive XPS studies on Sm-doped NiO thin films, this document compares the findings from a detailed study on Sm-doped NiO nanoparticles with a thorough analysis of undoped NiO thin films. This comparison serves to highlight the influence of samarium doping on the surface chemistry and electronic structure of nickel oxide.

Quantitative Data Comparison

The following table summarizes the key XPS data obtained from the analysis of undoped NiO thin films and Sm-doped NiO nanoparticles. The data for the undoped NiO film is sourced from a study by B. S. Shinhmar et al. (2021), while the data for the Sm-doped NiO nanoparticles is based on the work of S. Gnanam and V. Raj (2014).

Parameter	Undoped NiO Thin Film[1]	1% Sm-doped NiO Nanoparticles[2]
Ni 2p Binding Energies (eV)		
Ni 2p3/2	853.8, 855.7	854.1, 855.9
Ni 2p1/2	871.4, 873.2	872.9, 879.6
Satellite Peaks	861.1, 879.1	-
O 1s Binding Energies (eV)	529.4, 531.3	529.5, 531.2
Sm 3d Binding Energies (eV)	Not Applicable	1083.5 (Sm 3d5/2), 1110.5 (Sm 3d3/2)
Atomic Concentration (%)		
Ni	48.5	47.2
O	51.5	51.8
Sm	-	1.0

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of XPS data. The protocols for the synthesis and analysis of the undoped NiO thin films and Sm-doped NiO nanoparticles are outlined below.

Synthesis of Undoped NiO Thin Films

Undoped nickel oxide thin films were deposited on a glass substrate using a spray pyrolysis technique. The precursor solution was prepared by dissolving nickel chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) in deionized water. The solution was then sprayed onto the preheated substrate, which was maintained at a temperature of 450°C. The spray rate and distance between the nozzle and the substrate were optimized to ensure uniform film deposition.

Synthesis of Sm-doped NiO Nanoparticles

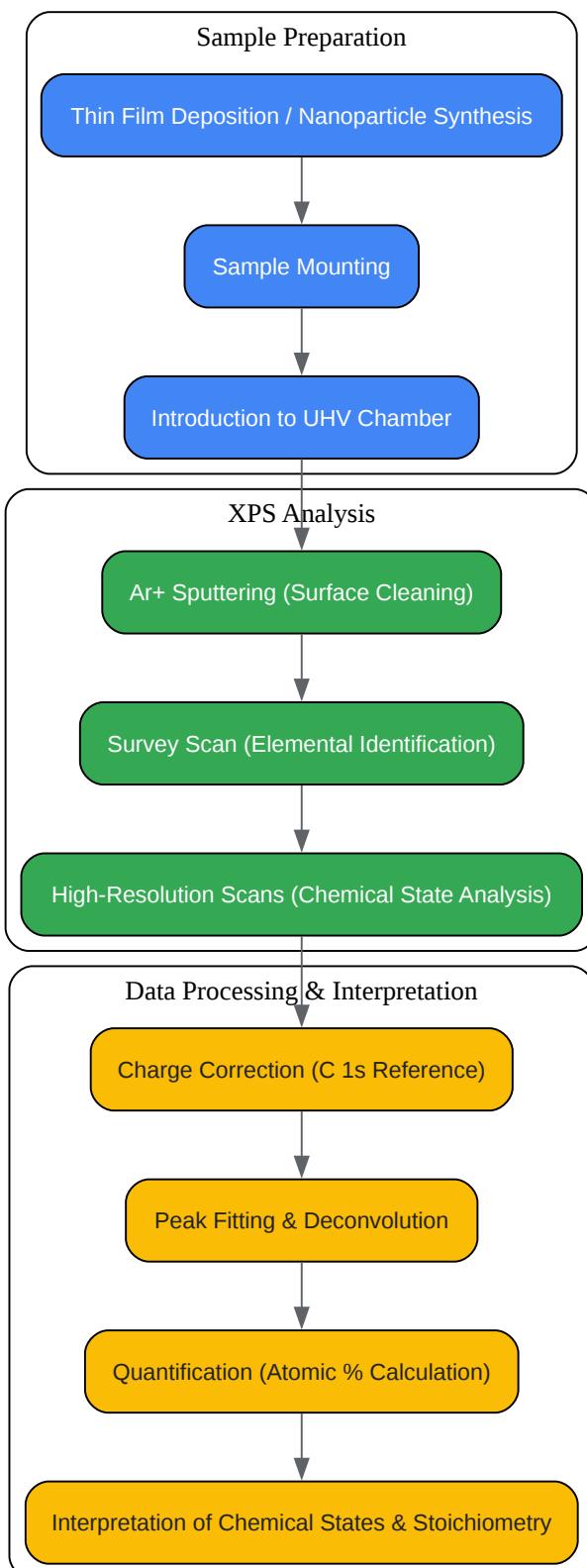
Samarium-doped NiO nanoparticles were synthesized via a chemical co-precipitation method. Nickel nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and samarium nitrate hexahydrate ($\text{Sm}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) were used as precursors. The desired stoichiometric amounts of the precursors were dissolved in deionized water. A precipitating agent, such as sodium hydroxide (NaOH), was then added dropwise to the solution under constant stirring, leading to the formation of a precipitate. The precipitate was subsequently washed, dried, and calcined at a high temperature to obtain the Sm-doped NiO nanoparticles.

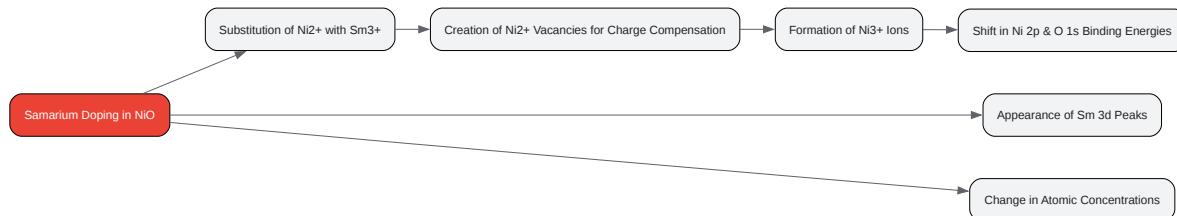
XPS Analysis Protocol

The surface elemental composition and chemical states of the samples were analyzed using an X-ray photoelectron spectrometer with a monochromatic $\text{Al K}\alpha$ X-ray source (1486.6 eV). Before analysis, the samples were subjected to an argon ion etch to remove surface contaminants. High-resolution spectra were recorded for the Ni 2p, O 1s, and Sm 3d regions. The binding energies were calibrated using the C 1s peak at 284.8 eV as a reference.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the XPS analysis of doped thin films, from sample preparation to data interpretation.





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